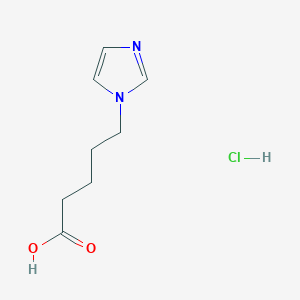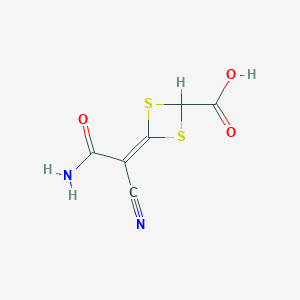
3-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one is a heterocyclic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-hydroxyacetophenone with an amine source, such as ammonium acetate, in the presence of a catalyst. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or chloro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
Applications De Recherche Scientifique
3-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for anticancer and anti-inflammatory therapies .
Comparaison Avec Des Composés Similaires
3-Amino-3,4-dihydro-2H-1-benzopyran derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-one: Lacks the amino group, which can significantly alter its reactivity and biological properties.
Uniqueness: 3-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of both amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H8ClNO2 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
3-amino-6-chloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8ClNO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7H,4,11H2 |
Clé InChI |
BGSKSBPBHPVBOG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C(O1)C=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13234631.png)
![4-Ethoxy-4-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13234636.png)
![1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13234637.png)
![tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13234652.png)


![N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline](/img/structure/B13234668.png)



![3-(tert-Butoxy)spiro[3.3]heptan-1-ol](/img/structure/B13234691.png)
![1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine](/img/structure/B13234699.png)
